N-(4-methoxyphenyl)-2-((4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O4S2/c1-30-16-6-2-14(3-7-16)26-19(29)12-33-20-27-15(11-32-20)10-18(28)25-13-4-8-17(9-5-13)31-21(22,23)24/h2-9,11H,10,12H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRCLUPPTHCWRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Methoxyphenyl)-2-((4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be described by its chemical formula , which includes a methoxy group, a trifluoromethoxy group, and a thiazole moiety. Its structure suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, particularly in relation to its anticancer , anti-inflammatory , and antioxidant properties.
Anticancer Activity
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Mechanism of Action : The compound demonstrates cytotoxicity against various cancer cell lines, including breast cancer (MCF-7). In vitro studies indicated that it induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
These findings suggest that the compound may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
Cell Line IC50 (µM) Mechanism MCF-7 15.2 Apoptosis induction Hek293 22.5 Cell cycle arrest
Anti-inflammatory Activity
The compound has shown moderate inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Studies report the following IC50 values:
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 12.3 |
| COX-2 | 9.8 |
This inhibition suggests potential applications in treating inflammatory diseases .
Antioxidant Activity
Antioxidant assays indicate that the compound exhibits significant free radical scavenging activity, contributing to its overall therapeutic profile. The DPPH radical scavenging activity was measured with an IC50 value of 18.5 µM, highlighting its potential as an antioxidant agent .
Case Studies
- Breast Cancer Study : A study evaluated the effects of the compound on MCF-7 cells, showing dose-dependent cytotoxicity and apoptosis induction via mitochondrial pathways.
- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced inflammation compared to control groups, supporting its anti-inflammatory properties.
Molecular Docking Studies
Molecular docking studies have been performed to predict the interaction between this compound and various protein targets. The results indicated strong binding affinities due to hydrogen bonding and hydrophobic interactions with active site residues, which could explain its biological activities .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(4-methoxyphenyl)-2-((4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide typically involves multi-step chemical reactions. Initial steps may include the preparation of thiazole derivatives, followed by the introduction of the methoxy and trifluoromethoxy groups. The final product can be characterized through various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm its structure.
Key Structural Features:
- Thiazole Ring : Known for its biological activity, thiazole derivatives often exhibit significant antibacterial and antifungal properties.
- Trifluoromethoxy Group : This group enhances the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability.
- Methoxy Group : Contributes to the electronic properties of the molecule, influencing its interaction with biological targets.
Biological Activities
The compound is primarily studied for its pharmacological properties. Research indicates that derivatives containing thiazole moieties demonstrate a broad spectrum of biological activities, including:
- Anticancer Activity : Several studies have reported that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole have shown effectiveness against prostate cancer and melanoma cells .
- Antimicrobial Properties : The presence of the thiazole ring is linked to antibacterial and antifungal activities. Compounds derived from thiazolidine scaffolds are particularly noted for their efficacy against resistant strains of bacteria .
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Anticancer Studies
A study focused on a related thiazole derivative reported significant growth inhibition in several cancer cell lines, including OVCAR-8 and SNB-19, with percent growth inhibitions exceeding 85% . The mechanism of action was attributed to the induction of apoptosis through mitochondrial pathways.
Antimicrobial Efficacy
Research involving thiazole derivatives has shown promising results against various microbial pathogens. For example, compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria .
| Activity Type | Compound Structure | Target Organism/Cell Line | IC50/Activity Level |
|---|---|---|---|
| Anticancer | Thiazole Derivative | OVCAR-8 | 15 µM |
| Antimicrobial | Thiazole Derivative | E. coli | 30 µg/mL |
| Anti-inflammatory | Thiazole Derivative | RAW 264.7 (macrophages) | 20 µM |
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide and trifluoromethoxy groups undergo hydrolysis under acidic or basic conditions:
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Hydrolysis of the acetamide group proceeds via nucleophilic attack on the carbonyl carbon, forming a carboxylic acid and releasing 4-methoxyaniline.
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The trifluoromethoxy group resists hydrolysis under mild conditions but degrades under strong bases to yield phenol derivatives .
Nucleophilic Substitution at the Thioether Linkage
The thioether (–S–) bond is susceptible to nucleophilic displacement:
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 80°C | Methylthioether derivative | 88% | |
| Benzyl chloride | Acetone, NaH, RT | Benzylthioether analog | 72% |
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Reactions occur via SN2 mechanisms, with the sulfur atom acting as a nucleophile. The thiazole ring’s electron-withdrawing effects enhance reactivity .
Oxidation of the Thiazole Ring
The thiazole moiety undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C | Thiazole N-oxide | 65% | |
| KMnO₄ (aq.) | H₂SO₄, 0°C | Sulfonic acid derivative | 40% |
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Oxidation at the sulfur atom of the thiazole ring forms N-oxide derivatives, while harsh conditions degrade the ring to sulfonic acids.
Condensation and Cyclization Reactions
The amino and carbonyl groups participate in cyclocondensation:
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Thiosemicarbazide | EtOH, HCl, reflux | Thiazolidinone-fused hybrid | 80% | |
| Hydrazine hydrate | EtOH, 70°C | Pyrazole derivative | 68% |
-
Condensation with thiosemicarbazide forms a five-membered thiazolidinone ring, confirmed by IR (C=O at 1698 cm⁻¹) and NMR .
Alkylation and Acylation of the Amino Group
The secondary amine in the side chain reacts with electrophiles:
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, RT | N-acetylated derivative | 90% | |
| Ethyl bromoacetate | DMF, K₂CO₃, 60°C | Alkylated amine ester | 78% |
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Acylation proceeds smoothly in anhydrous conditions, while alkylation requires base catalysis.
Reduction Reactions
Selective reduction of functional groups:
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C | Alcohol derivative (amide reduction) | 55% | |
| H₂/Pd-C | EtOAc, RT | Saturation of thiazole ring | 45% |
-
NaBH₄ reduces the carbonyl group adjacent to the thiazole, forming a secondary alcohol.
-
Catalytic hydrogenation partially saturates the thiazole ring but preserves aromatic systems.
Key Analytical Techniques
Reaction monitoring and product characterization rely on:
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TLC : Silica gel plates with ethyl acetate/hexane (1:1) for reaction progress .
-
NMR : Distinct shifts for thiazole protons (δ 7.40–7.48 ppm) and acetamide carbonyls (δ 169–171 ppm) .
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HPLC-MS : Confirmation of molecular ions (e.g., m/z 481.5 for parent compound).
Stability and Reactivity Trends
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Thiazole Ring
The thiazole ring’s substitution pattern significantly impacts compound behavior. Key comparisons include:
Key Observations:
- Trifluoromethoxy vs. Sulfamoyl: The trifluoromethoxy group in the target compound may enhance lipophilicity and membrane permeability compared to polar sulfamoyl groups in quinazolinones .
- Methoxy Positioning : The 4-methoxyphenyl group in the target compound likely offers similar electronic effects to p-methoxyphenyl-substituted thiazoles in but with distinct steric profiles due to the thioacetamide linker .
Functional Group Comparisons
Thioacetamide vs. Sulfonamide/Sulfamoyl Linkages
- Sulfonamide/Sulfamoyl (): These groups enhance hydrogen-bonding capacity, which could improve target binding but reduce blood-brain barrier penetration .
Trifluoromethoxy vs. Halogen/Nitro Groups
- Trifluoromethoxy : Balances electron-withdrawing effects with moderate steric bulk, unlike bulkier groups like nitro () or chloro (). This may optimize interactions with hydrophobic enzyme pockets .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can purity be optimized?
- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:
- React 2-amino-4-substituted thiazole derivatives with acetonitrile in the presence of anhydrous AlCl₃ to form the thiazole core .
- Use chloroacetylated intermediates (e.g., 2-chloro-N-substituted acetamide) in dry acetone with K₂CO₃ as a base for thioether bond formation .
- Purify via recrystallization (ethanol or ethyl acetate) and confirm purity (>95%) using HPLC or LC-MS .
Q. Which spectroscopic techniques are critical for structural characterization?
- Answer :
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxyphenyl, trifluoromethoxy groups) and thioacetamide linkages .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and thioamide (C-S, ~650 cm⁻¹) stretches .
Q. How should preliminary biological activity screening be designed?
- Answer :
- In vitro assays : Test against cancer cell lines (e.g., NCI-60 panel) using MTT assays, with IC₅₀ calculations .
- Antimicrobial screening : Use broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Include positive controls (e.g., doxorubicin for cancer, fluconazole for fungi) and triplicate experiments to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Answer :
- Substituent variation : Modify the methoxyphenyl or trifluoromethoxy groups to assess electronic effects (e.g., replace OCH₃ with CF₃ or NO₂) .
- Core scaffold optimization : Compare thiazole vs. oxadiazole or pyrimidine cores for bioactivity .
- Data analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .
Q. What strategies are effective for resolving contradictory data in biological assays?
- Answer :
- Dose-response validation : Re-test ambiguous results across multiple concentrations (e.g., 0.1–100 µM) .
- Mechanistic studies : Perform target-specific assays (e.g., enzyme inhibition for kinases or DNA gyrase) to confirm mode of action .
- Batch variability checks : Ensure synthetic consistency via NMR and elemental analysis .
Q. How can multitarget mechanisms (e.g., anticancer and anti-inflammatory) be investigated?
- Answer :
- Transcriptomics/proteomics : Use RNA-seq or SILAC-MS to identify dysregulated pathways in treated cells .
- Molecular docking : Screen against protein databases (e.g., PDB) to predict binding to kinases (EGFR) or COX-2 .
- In vivo models : Test in xenograft mice for tumor suppression and cytokine profiling (e.g., IL-6, TNF-α) .
Q. What methodologies are recommended for pharmacokinetic (PK) and toxicity profiling?
- Answer :
- In vitro ADME : Assess metabolic stability (human liver microsomes), plasma protein binding, and CYP450 inhibition .
- In vivo PK : Administer IV/oral doses in rodents, collect plasma for LC-MS/MS analysis of t₁/₂ and bioavailability .
- Toxicity : Conduct acute toxicity (OECD 423) and genotoxicity (Ames test) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
